6-Amino-3-bromo-2,4-difluorobenzoic acid
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Overview
Description
6-Amino-3-bromo-2,4-difluorobenzoic acid is a chemical compound with the molecular formula C7H4BrF2NO2 and a molecular weight of 252.02 g/mol . It is a benzoic acid derivative characterized by the presence of amino, bromo, and difluoro substituents on the benzene ring. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Mechanism of Action
Target of Action
It is recognized as a competitive inhibitor of certain enzymes . These enzymes play a crucial role in various biochemical reactions within the body.
Mode of Action
The 6-Amino-3-bromo-2,4-difluorobenzoic acid interacts with its targets by binding to the active sites of these enzymes . This prevents the natural substrate from binding, thereby inhibiting the enzyme’s function . The resulting changes depend on the specific enzyme being targeted and can vary widely.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific enzymes it inhibits . By preventing these enzymes from functioning, it can disrupt various cellular processes, potentially leading to a wide range of effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and how stable it remains over time .
Biochemical Analysis
Biochemical Properties
It is recognized as a competitive inhibitor of certain enzymes . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-bromo-2,4-difluorobenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 2,4-difluorobenzoic acid followed by nitration and subsequent reduction to introduce the amino group . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-bromo-2,4-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are often used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, amines, and complex organic molecules used in pharmaceuticals and materials science .
Scientific Research Applications
6-Amino-3-bromo-2,4-difluorobenzoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of advanced materials and chemical intermediates
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,6-difluorobenzoic acid: Similar in structure but lacks the bromo substituent.
4-Amino-3-bromo-2,5-difluorobenzoic acid: Differs in the position of the amino and difluoro groups.
6-Amino-2-bromo-3-methylbenzoic acid: Contains a methyl group instead of difluoro substituents.
Uniqueness
6-Amino-3-bromo-2,4-difluorobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
6-amino-3-bromo-2,4-difluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO2/c8-5-2(9)1-3(11)4(6(5)10)7(12)13/h1H,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGMQZPVJVSLLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)F)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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